

Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide

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Compound of Interest

Compound Name: Benzamide, N,N,4-trimethyl-

Cat. No.: B079416

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of **Benzamide, N,N,4-trimethyl-** (CAS No: 14062-78-3, Formula: $C_{10}H_{13}NO$, Molecular Weight: 163.22 g/mol). Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with expected data presented in tabular format for easy reference. This document serves as a practical resource for researchers involved in the synthesis, analysis, and quality control of this and similar chemical entities.

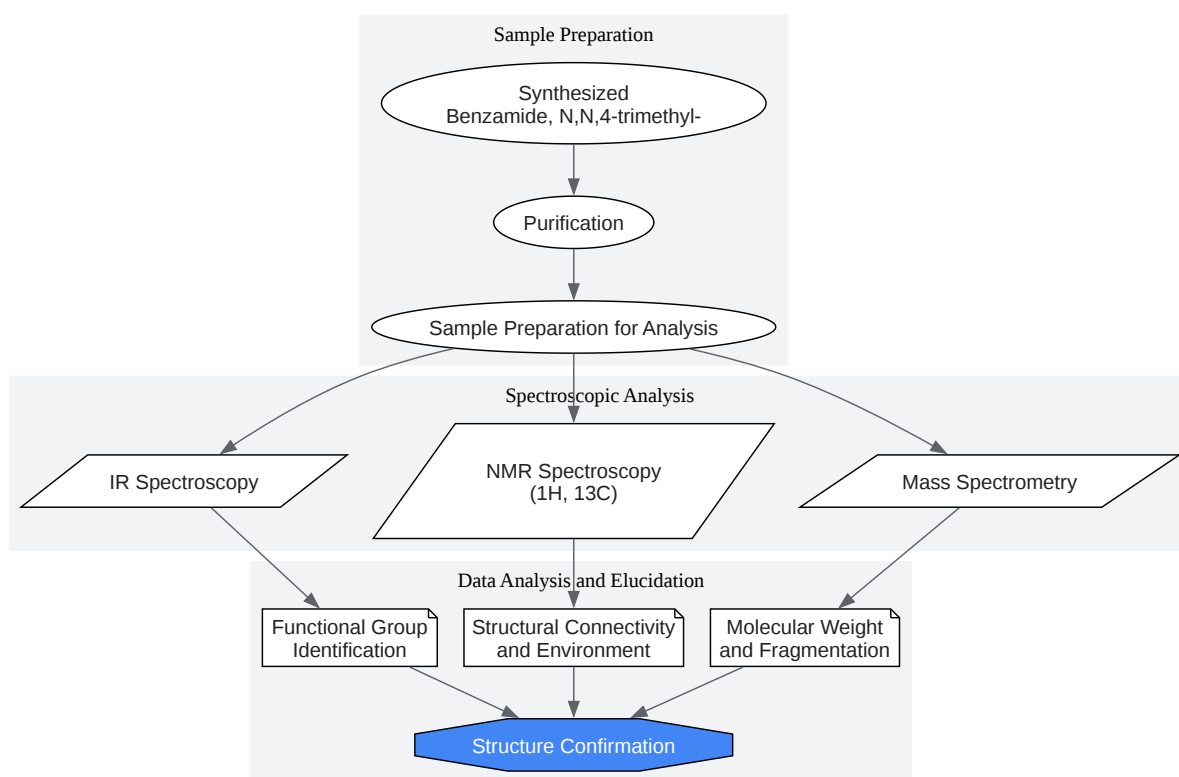
Introduction

Benzamide, N,N,4-trimethyl- is a substituted aromatic amide. Accurate structural elucidation and confirmation are critical for its application in research and development. Spectroscopic methods provide a non-destructive and highly informative approach to confirming the molecular structure and purity of this compound. This guide outlines the standard spectroscopic workflow and expected data for its comprehensive analysis.

Analytical Workflow

The structural characterization of **Benzamide, N,N,4-trimethyl-** typically follows a systematic workflow involving multiple spectroscopic techniques to provide orthogonal and confirmatory

data.



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Caption: Analytical workflow for the spectroscopic characterization of **Benzamide, N,N,4-trimethyl-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the complete structural elucidation of **Benzamide, N,N,4-trimethyl-**.

Expected ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.3-7.4	Doublet	2H	Ar-H (ortho to C=O)
~ 7.1-7.2	Doublet	2H	Ar-H (meta to C=O)
~ 3.1	Singlet	3H	N-CH ₃
~ 2.9	Singlet	3H	N-CH ₃
~ 2.4	Singlet	3H	Ar-CH ₃

Note: The two N-methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, leading to two distinct singlets.

Expected ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 171	C=O (Amide)
~ 142	Ar-C (para to C=O)
~ 134	Ar-C (ipso to C=O)
~ 129	Ar-CH (meta to C=O)
~ 127	Ar-CH (ortho to C=O)
~ 39	N-CH ₃
~ 35	N-CH ₃
~ 21	Ar-CH ₃

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of the purified **Benzamide, N,N,4-trimethyl-** for ^1H NMR (50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a clean, dry 5 mm NMR tube.
- **Instrumentation:** The spectra should be acquired on a 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16-32 scans are sufficient.
- **^{13}C NMR Acquisition:**
 - Use the same locked and shimmed sample.
 - Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 1630	Strong	C=O (Amide) stretch
~ 1600, 1480	Medium-Weak	Aromatic C=C stretch
~ 1400	Medium	C-N stretch

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Sample Preparation:** A small amount of the solid **Benzamide, N,N,4-trimethyl-** is placed directly onto the ATR crystal.[\[1\]](#)
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is used.
- **Background Collection:** A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
- **Sample Analysis:** The solid sample is placed on the ATR crystal, and a pressure arm is engaged to ensure good contact. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

m/z	Relative Intensity	Assignment
163	High	$[M]^+$ (Molecular Ion)
119	Very High	$[M - N(CH_3)_2]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
44	Medium	$[N(CH_3)_2]^+$

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Benzamide, N,N,4-trimethyl-** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) and an electron ionization (EI) source is used.^[2]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
- Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed

to determine the molecular ion and fragmentation pattern. A library search (e.g., NIST) can be performed for tentative identification.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of **Benzamide, N,N,4-trimethyl-**. The data and protocols presented in this guide are intended to assist researchers in the unambiguous identification and quality assessment of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible spectroscopic data critical for advancing scientific research and development.

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References

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